5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
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Overview
Description
5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a complex organic compound that features a piperazine ring, a nitrofuran moiety, and an oxazolidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with an allyl amine and reacting it with a suitable dihaloalkane to form the piperazine ring.
Introduction of the Nitro Group: Nitration of a furan derivative to introduce the nitro group.
Formation of the Oxazolidinone Core: Cyclization reactions involving amino alcohols and carbonyl compounds to form the oxazolidinone ring.
Coupling Reactions: Combining the piperazine, nitrofuran, and oxazolidinone intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The allyl group on the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation Products: Nitroso or hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone would depend on its specific biological activity. Generally, compounds with nitrofuran and oxazolidinone moieties can interact with bacterial ribosomes, inhibiting protein synthesis. The piperazine ring might enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Uniqueness
5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other compounds.
Properties
CAS No. |
94462-20-1 |
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Molecular Formula |
C15H19N5O5 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-(4-prop-2-enylpiperazin-1-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19N5O5/c1-2-5-17-6-8-18(9-7-17)14-11-19(15(21)25-14)16-10-12-3-4-13(24-12)20(22)23/h2-4,10,14H,1,5-9,11H2/b16-10+ |
InChI Key |
YMXBDJBEODJZKM-MHWRWJLKSA-N |
Isomeric SMILES |
C=CCN1CCN(CC1)C2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C=CCN1CCN(CC1)C2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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